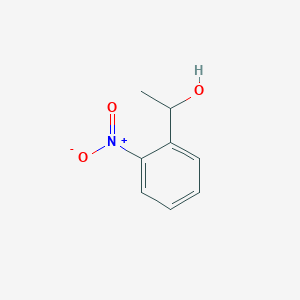

1-(2-Nitrophenyl)ethanol

Description

Significance as a Versatile Intermediate in Advanced Organic Synthesis

The utility of 1-(2-nitrophenyl)ethanol as a versatile intermediate is rooted in the reactivity of its two primary functional groups: the nitro group and the benzylic alcohol. smolecule.com These groups allow for a wide array of chemical transformations, making the compound a valuable building block for more complex molecular architectures, including pharmaceuticals and agrochemicals. chemimpex.com

The hydroxyl group can be oxidized to yield the corresponding ketone, 2-nitroacetophenone, using various oxidizing agents. Conversely, the nitro group can be readily reduced to an amino group, forming 1-(2-aminophenyl)ethanol, which opens up pathways for further functionalization. This dual reactivity makes it a key precursor in diverse synthetic strategies. For instance, it has been employed in the synthesis of mono-protected α,ω-diamines, which are important compounds for creating polyamines and dendrimers. scispace.com In these syntheses, this compound is first converted to 1-(2-nitrophenyl)ethyl phenyl carbonate, which then reacts with diamines to afford the desired mono-protected products in good yields. scispace.com

Table 1: Key Synthetic Transformations of this compound

| Reaction Type | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Oxidation | Potassium permanganate (B83412) or Chromium trioxide | 2-Nitroacetophenone | |

| Reduction (Nitro Group) | Hydrogen gas with Palladium catalyst | 1-(2-Aminophenyl)ethanol | |

| Carbonate Formation | Phenyl chloroformate, Pyridine | 1-(2-Nitrophenyl)ethyl phenyl carbonate | scispace.com |

| Esterification | Acetic acid | (S)-1-(2-Nitrophenyl)ethyl acetate (B1210297) | smolecule.com |

Role in Chiral Molecule Synthesis and Enantioselective Methodologies

The presence of a chiral center at the carbon bearing the hydroxyl group makes this compound a significant molecule in the field of asymmetric synthesis. smolecule.com The separate enantiomers, (R)- and (S)-1-(2-nitrophenyl)ethanol, serve as valuable chiral building blocks for the synthesis of enantiomerically pure complex molecules, which is particularly crucial in pharmaceutical chemistry. smolecule.com

The synthesis of enantiomerically enriched this compound can be achieved through the asymmetric reduction of its precursor, 2-nitroacetophenone. smolecule.com This method, often employing chiral reducing agents, can produce the alcohol with high enantiomeric purity. smolecule.com A well-established method for obtaining the pure enantiomers is the resolution of racemic this compound through the fractional crystallization of its diastereoisomeric esters formed with a chiral resolving agent, such as (1S)-camphanic acid. rsc.org

The absolute stereochemistry of the (S)-alcohol was definitively determined using the Horeau kinetic resolution procedure and later confirmed by X-ray crystallography of its (1S)-camphanate ester. rsc.org These resolved enantiomers have been instrumental in synthesizing other chiral molecules. A prominent example is their use in the synthesis of the two diastereoisomers of P³-1-(2-nitrophenyl)ethyl adenosine (B11128) triphosphate, famously known as 'caged' ATP. rsc.org This application highlights the compound's critical role in creating sophisticated biochemical tools. rsc.orgwiley-vch.de

Table 2: Methods for Chiral Synthesis and Resolution

| Method | Description | Precursor/Substrate | Key Reagent(s) | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Asymmetric Reduction | Reduction of a ketone to a chiral alcohol. | 2-Nitro-1-phenylethanone | Chiral reducing agents (e.g., NaBH₄ with chiral ligand) | (S)-1-(2-Nitrophenyl)ethanol with high enantiomeric purity. | smolecule.com |

| Classical Resolution | Separation of enantiomers via diastereomeric esters. | Racemic this compound | (1S)-camphanic acid | Pure (R)- and (S)-1-(2-Nitrophenyl)ethanol enantiomers. | rsc.org |

Historical Context of Related Photoreactions and their Mechanistic Elucidation

This compound belongs to the class of 2-nitrobenzyl compounds, which are renowned for their photochemical reactivity. The study of these photoreactions dates back over a century to the work of Ciamician and Silber on the photochemical isomerization of 2-nitrobenzaldehyde. wiley-vch.de This foundational research paved the way for the development of 2-nitrobenzyl derivatives as photoremovable protecting groups (PPGs), also known as 'caging' groups. wiley-vch.deacs.org The application of these PPGs to biological systems was pioneered by Kaplan and colleagues in 1978 with the synthesis of 'caged ATP', a photoactivatable version of adenosine triphosphate. wiley-vch.deacs.org

The photoreaction of 2-nitrobenzyl compounds like this compound is initiated by UV light, which triggers an intramolecular redox process. wikipedia.orgresearchgate.net The widely accepted mechanism begins with the photo-excitation of the nitro group, followed by a rapid intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the nitro group. wikipedia.org This forms a transient species known as an aci-nitro intermediate. nih.gov

The decay of this intermediate is complex and can proceed via two competing pathways, the balance of which is influenced by the solvent and pH. nih.gov

Cyclization Pathway: The aci-nitro intermediate can cyclize to form a short-lived benzisoxazolidine intermediate. This cyclic compound then undergoes ring-opening to yield the final products. nih.gov

Proton Transfer Pathway: Alternatively, the aci-nitro intermediate can react via proton transfer, particularly in the presence of water, to form a hydrated nitroso compound. nih.gov

For this compound, both pathways ultimately lead to the release of the protected alcohol and the formation of the byproduct, 2-nitrosoacetophenone, with quantum yields reported to be around 60%. nih.govrsc.org The mechanism of this efficient reaction has been extensively investigated using advanced techniques such as laser flash photolysis and time-resolved infrared (TRIR) spectroscopy, which have allowed for the direct observation of the transient intermediates involved. nih.govnih.gov

Table 3: Mechanistic Steps of the Photoreaction of this compound

| Step | Process | Intermediate(s) | Final Product(s) | Reference(s) |

|---|---|---|---|---|

| 1 | Photo-excitation | Excited state of this compound | - | wikipedia.org |

| 2 | Intramolecular H-atom transfer | aci-Nitro intermediate | - | nih.gov |

| 3a | Cyclization Pathway | Benzisoxazolidine | 2-Nitrosoacetophenone + Released Substrate | nih.gov |

| 3b | Proton Transfer Pathway | Hydrated nitroso compound | 2-Nitrosoacetophenone + Released Substrate | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDBYQDNNWCLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3205-25-2 | |

| Record name | 1-(2-Nitrophenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003205252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3205-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-nitrophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Nitrophenyl Ethanol

Chemo-selective and Stereoselective Synthesis

The production of enantiomerically enriched 1-(2-nitrophenyl)ethanol necessitates synthetic strategies that can effectively control the spatial orientation of the incoming hydride to the carbonyl group of 2-nitroacetophenone.

Asymmetric Reduction of 2-Nitroacetophenone Derivatives

Asymmetric reduction is a primary route to chiral alcohols. This can be achieved through the use of chiral reducing agents, often in a catalytic manner, where a small amount of a chiral catalyst generates a large amount of the chiral product. These methods include chemical reductions with modified hydrides and metal catalysts, as well as biocatalytic reductions using whole-cell microorganisms or isolated enzymes.

While sodium borohydride (B1222165) and lithium aluminum hydride are powerful achiral reducing agents, their direct use yields a racemic mixture of the alcohol. To induce stereoselectivity, they are often modified with chiral ligands.

Modified Borohydrides: The asymmetric reduction of acetophenone (B1666503) and its derivatives has been attempted using sodium borohydride modified with chiral ligands such as lactic acid derivatives, though enantiomeric excesses (ee) were modest, reaching up to 38.3%. Chiral Salen-Co(II) complexes have also been used to catalyze the asymmetric borohydride reduction of acetophenone. jlu.edu.cn The development of chiral ionic liquids provides another avenue; benzimidazolium-based chiral ionic liquids derived from natural products like (-)-menthol have been used as catalysts in the sodium borohydride reduction of aromatic ketones. researchgate.net

Chiral Aluminum Hydrides: Chiral alkoxyaluminium halides have been shown to reduce p-nitroacetophenone quantitatively, suggesting their potential applicability to other isomers. ias.ac.in

Biocatalysis: A highly effective method for the asymmetric reduction of 2-nitroacetophenone involves the use of whole-cell biocatalysts. The fungus Periconia hispidula has been shown to reduce 2-nitroacetophenone to the corresponding (S)-alcohol with excellent results, achieving 99% conversion and an enantiomeric excess greater than 99% after 48 hours. iomcworld.comiomcworld.com This demonstrates the high chemo- and stereoselectivity achievable with enzymatic systems. Other microorganisms, such as Candida zeylanoides and Rhodotorula glutinis, have also proven effective for the asymmetric reduction of substituted acetophenones, yielding chiral alcohols with high ee. nih.govnih.gov

Asymmetric Transfer Hydrogenation (ATH): This method utilizes a hydrogen donor (like formic acid or isopropanol) in conjunction with a chiral metal catalyst. The asymmetric transfer hydrogenation of 2-nitroacetophenone using a ruthenium catalyst and a chiral ionic liquid in an aqueous medium has been reported to produce (R)-1-(2-nitrophenyl)ethanol with an 86% enantiomeric excess. nih.gov Rhodium and Iridium complexes with ligands like TsDPEN are also highly effective for the ATH of nitroacetophenones in water, achieving high conversions and excellent enantioselectivities. liv.ac.uk

Asymmetric Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reduction uses an aluminum alkoxide catalyst to transfer a hydride from a sacrificial alcohol (e.g., isopropanol). wikipedia.orgorganic-chemistry.org While not extensively reported for 2-nitroacetophenone, the asymmetric MPV reduction of the structurally similar 2-chloroacetophenone (B165298) using a chiral alcohol as the hydride source has yielded the product with an 82% ee, indicating its potential as a synthetic route. wikipedia.org

Table 1: Examples of Asymmetric Reduction Methods for Nitro-Substituted Acetophenones

| Substrate | Method | Catalyst/Reagent | Yield/Conversion | Enantiomeric Excess (ee) | Configuration | Reference |

|---|---|---|---|---|---|---|

| 2-Nitroacetophenone | Biocatalysis | Periconia hispidula | >99% Conv. | >99% | (S) | iomcworld.comiomcworld.com |

| 2-Nitroacetophenone | Asymmetric Transfer Hydrogenation | [Ru(p-cymene)Cl₂]₂ / Chiral Ionic Liquid | 90% Conv. | 86% | (R) | nih.gov |

| 4-Nitroacetophenone | Biocatalysis | Candida zeylanoides | 89% Yield | >99% | (S) | nih.gov |

| 4-Nitroacetophenone | Asymmetric Transfer Hydrogenation | Rh-TsDPEN / HCOONa | 98% Conv. | 88% | (R) | liv.ac.uk |

Achieving optimal results in asymmetric synthesis requires careful tuning of reaction parameters.

For biocatalytic reductions, factors such as the choice of culture medium, incubation time before substrate addition, substrate concentration, pH, and agitation speed are critical. In the reduction of acetophenone derivatives by Periconia hispidula, a BD medium supplemented with Fe2+ was selected as optimal. iomcworld.com The highest conversion and enantiomeric excess were achieved after four days of prior incubation of the microorganism. iomcworld.com It was also noted that substrate amounts greater than 0.1% led to a drop in both conversion and enantioselectivity, indicating substrate toxicity to the biocatalyst. iomcworld.com Similarly, studies with the endophytic fungus Talaromyces sp. showed that parameters like pH and shaking speed significantly influenced the stereoselectivity, with a pH of 8.0 and a shaking speed of 80 rpm being optimal for achieving high ee. mdpi.com

For chemical catalytic systems, the choice of solvent, temperature, catalyst loading, and pH (in aqueous systems) plays a crucial role. In the asymmetric transfer hydrogenation of acetophenone in water, the reaction rate is highly pH-dependent, with a narrow optimal window around pH 7. liv.ac.uk The concentration of the chiral ionic liquid used as a catalyst has also been shown to affect the reaction rate and enantioselectivity. nih.gov Furthermore, the recyclability of the catalyst, a key factor for process efficiency, can be impacted by the reaction conditions, with some loss of conversion and enantioselectivity observed after multiple cycles, suggesting partial catalyst leaching or deactivation. nih.gov The application of ultrasound has been explored as a method to enhance reaction rates in ATH, showing a 5-10 fold increase in catalytic activity without a significant loss of enantioselectivity. researchgate.net

Table 2: Optimization of Bioreduction of Acetophenone by Talaromyces sp. H4

| Parameter Varied | Condition | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Shaking Speed | 80 rpm | >98.7 | 72.4 | mdpi.com |

| 120 rpm | >98.7 | 63.9 | mdpi.com | |

| pH | 6.0 | >98.7 | 59.6 | mdpi.com |

| 8.0 | >98.7 | 86.6 | mdpi.com |

Application of Chiral Reducing Agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride)

Catalytic Hydrogenation Processes

Catalytic hydrogenation, typically using hydrogen gas and a metal catalyst, is a common industrial method for reduction. However, when applied to nitro-substituted ketones like 2-nitroacetophenone, chemo-selectivity becomes a major challenge. Standard catalysts often reduce both the nitro group and the carbonyl group.

The conventional catalytic hydrogenation of 2-nitroacetophenone over a palladium-on-charcoal (Pd/C) catalyst tends to reduce both functional groups, leading to the formation of 2-amino-α-methylbenzyl alcohol, particularly under elevated temperature and pressure. This highlights the difficulty in selectively reducing the ketone while preserving the nitro group with standard hydrogenation protocols.

Achieving chemo-selectivity for the desired this compound requires specialized catalytic systems. While the selective reduction of a nitro group in the presence of a ketone is more common, the reverse is more challenging. scispace.comresearchgate.net However, catalytic transfer hydrogenation offers a promising alternative. The reduction of 4-nitroacetophenone to 1-(4-nitrophenyl)ethanol (B1297073) was successfully achieved using a rhodium catalyst ([Rh(cod)₂]⁺[BF₄]⁻) with formic acid as the hydrogen donor in an ionic liquid medium, demonstrating that the ketone can be reduced preferentially. rsc.org This suggests that careful selection of the metal catalyst and hydrogen source is key to controlling the chemo-selectivity of the reduction.

For any synthetic method to be viable on an industrial scale, several factors must be considered, including cost, efficiency, safety, and environmental impact.

Biocatalysis: Methods using whole-cell biocatalysts are attractive due to their high enantioselectivity (>99% ee) and operation under mild conditions (room temperature and atmospheric pressure). nih.gov The use of water as a solvent and the biodegradable nature of the catalysts are significant environmental advantages. Scalability has been demonstrated at the preparative scale, yielding high yields of enantiomerically pure product. nih.govnih.gov

Catalytic Hydrogenation/Transfer Hydrogenation: While traditional hydrogenation uses inexpensive H₂ gas, it may require high pressures and temperatures and suffer from poor chemo-selectivity. Asymmetric transfer hydrogenation can offer high selectivity under milder conditions. The cost and stability of the precious metal catalysts (Ru, Rh, Ir) are primary concerns. nih.govliv.ac.uk Catalyst recycling is crucial for economic viability, and systems where the catalyst is immobilized in an ionic liquid or aqueous phase show promise. nih.gov The use of non-gaseous hydrogen donors like formic acid or isopropanol (B130326) can simplify handling compared to high-pressure hydrogen gas. liv.ac.ukrsc.org

Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reduction is noted for its use of cheap and environmentally friendly metal catalysts (e.g., aluminum) and its scalability and low operational cost. wikipedia.orgescholarship.org These features make it an attractive option for large-scale synthesis.

Utilization of Palladium and Platinum Catalysts

Stepwise Synthesis Pathways from Precursors (e.g., via o-Nitroacetophenone from o-Nitrobenzoic Acid)

Biocatalytic Approaches to Chiral this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure chiral alcohols. researchgate.netmdpi.com These methods leverage the high stereoselectivity of enzymes and whole-cell systems to perform asymmetric reductions of prochiral ketones. mdpi.com

The stereoselective reduction of the prochiral ketone, o-nitroacetophenone, can be accomplished using isolated enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs). unimi.itmdpi.com These enzymes catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the ketone, producing a chiral alcohol. rsc.org

The use of commercial ADHs for the reduction of α-nitroketones has been investigated, demonstrating that high conversions and enantioselectivities can be achieved. mdpi.com For example, KRED1-Pglu, a ketoreductase from the yeast Pichia glucozyma, has shown effectiveness in the stereoselective reduction of a broad range of aromatic ketones, particularly those with sterically demanding substrates. unimi.it The enantioselectivity of these enzymatic reactions allows for the targeted synthesis of either the (R) or (S) enantiomer of the alcohol, depending on the specific enzyme chosen. mdpi.com

Whole-cell biotransformations offer a practical approach by utilizing the metabolic machinery of microorganisms or plant cells, which avoids the need for enzyme isolation and cofactor regeneration. researchgate.netmdpi.com

Several yeast species are effective biocatalysts for the asymmetric reduction of ketones. nih.gov Strains of Candida zeylanoides, for example, have demonstrated high efficiency in reducing substituted acetophenones to their corresponding optically active secondary alcohols with excellent enantiomeric excess (up to >99%) and high yields. researchgate.netnih.gov

Plant-derived biocatalysts are also a valuable resource. The fruits of the glossy privet (Ligustrum lucidum) have been successfully used for the bioreduction of various acetophenones. conicet.gov.arresearchgate.net However, when applied to 2'-nitroacetophenone (B117912), the conversion rate was very low (7%), a result attributed to potential steric hindrance from the ortho-nitro group, which impedes the enzyme's access to the carbonyl group. conicet.gov.ar Similarly, using native weeds as biocatalysts for the reduction of 2'-nitroacetophenone to (S)-1-(2'-nitrophenyl)ethanol resulted in a modest yield of 22%. conicet.gov.ar

Table 1: Bioreduction of 2'-Nitroacetophenone by Various Whole-Cell Biocatalysts

| Biocatalyst | Substrate | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

| Ligustrum lucidum (fruits) | 2'-Nitroacetophenone | (S)-1-(2'-Nitrophenyl)ethanol | 7% Conversion | Not Specified | conicet.gov.ar |

| Weeds (as biocatalysts) | 2'-Nitroacetophenone | (S)-1-(2'-Nitrophenyl)ethanol | 22% Yield | Not Specified | conicet.gov.ar |

| Talaromyces sp. H4 (endophytic fungus) | 2-Chloroacetophenone | (S)-1-(2-Chlorophenyl)ethanol | 45% Conversion | >99% | mdpi.com |

| Candida zeylanoides P1 | 4-Nitroacetophenone | (S)-1-(4-Nitrophenyl)ethanol | 89% Yield | >99% | nih.gov |

Note: Data for analogs like 4-nitroacetophenone and 2-chloroacetophenone are included to provide context on the performance of these biocatalysts with structurally related substrates.

To maximize the effectiveness of whole-cell and enzyme-mediated reductions, several physicochemical parameters must be optimized. The manipulation of these conditions can significantly influence both the reaction rate (conversion) and the stereoselectivity (enantiomeric excess). mdpi.com Key parameters include:

Reaction Time: Prolonging the reaction can increase conversion, but in some cases, it may lead to a decrease in enantioselectivity. mdpi.com

Temperature: Affects enzyme activity and stability. Lowering the temperature can sometimes improve enantioselectivity. acs.org

pH: Crucial for maintaining the optimal ionization state of the enzyme and substrates. mdpi.com

Substrate Concentration: High substrate concentrations can lead to inhibition, reducing both conversion and selectivity. mdpi.comacs.org

Co-solvent: An organic co-solvent is often needed to dissolve the hydrophobic ketone substrate in the aqueous reaction medium. The choice and concentration of the co-solvent (e.g., ethanol (B145695), DMSO) can impact enzyme performance. mdpi.com

Inoculum/Enzyme Load: The amount of biocatalyst used directly affects the reaction rate. mdpi.com

For instance, in the bioreduction of acetophenone by the fungus Talaromyces sp. H4, a systematic study optimized seven different parameters to achieve a 73% yield and 96% ee on a preparative scale. mdpi.com Similarly, optimizing the reduction of an α-chloro ketone with an engineered reductase (ERED) involved adjusting the co-solvent percentage, temperature, and reaction time to achieve >99% conversion and 97% ee. acs.org

Table 2: Effect of Parameter Optimization on Bioreduction

| Biocatalyst System | Parameter Optimized | Initial Result | Optimized Result | Reference |

| ERED-110 Enzyme | Temperature | 93% ee (at 30 °C) | 97% ee (at 25 °C) | acs.org |

| ERED-110 Enzyme | Co-solvent (2-PrOH) | 88% ee (at 10% vol) | 93% ee (at 5% vol) | acs.org |

| Talaromyces sp. H4 | Co-solvent | DMSO: 31% conversion, 90% ee | Ethanol: 88% conversion, >99% ee | mdpi.com |

| Talaromyces sp. H4 | pH | pH 5: 35% conversion, 91% ee | pH 8: 71% conversion, >99% ee | mdpi.com |

Whole-Cell Biotransformations Utilizing Microorganisms (e.g., Candida zeylanoides) and Plant-Derived Biocatalysts (e.g., Ligustrum lucidum fruits)

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk The synthesis of this compound can be evaluated through the lens of these principles, with biocatalytic routes showing significant advantages. scispace.com

Key principles applicable to this synthesis include:

Catalysis: Both chemical and biocatalytic methods rely on catalysts. Biocatalysis, using enzymes, is a cornerstone of green chemistry, as enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and are highly selective, which minimizes byproducts. scispace.comacs.org

Use of Renewable Feedstocks: Whole-cell biotransformations utilize renewable resources like microorganisms and plants, moving away from fossil fuel-derived starting materials. scispace.comathensjournals.gr

Safer Solvents and Auxiliaries: Biocatalytic reactions are often performed in water, the most environmentally benign solvent. innovareacademics.in This contrasts with many traditional organic syntheses that require volatile and often toxic organic solvents. acs.org

Atom Economy: This principle encourages maximizing the incorporation of all materials from the reactants into the final product. acs.org Catalytic reductions, especially those using hydrogen gas or biocatalysis, tend to have higher atom economy compared to stoichiometric reductions that generate significant waste. acs.org

Reduce Derivatives: The high specificity of enzymes can often eliminate the need for protecting groups, which simplifies synthetic routes and reduces waste, directly aligning with this principle. acs.org

By employing biocatalysts, the synthesis of chiral this compound can be made more sustainable and environmentally friendly, highlighting the practical application of green chemistry principles in the production of fine chemicals. scispace.com

Chemical Reactivity and Transformation Pathways of 1 2 Nitrophenyl Ethanol

Functional Group Interconversions

The primary transformations of 1-(2-nitrophenyl)ethanol involve the direct modification of its alcohol and nitro functionalities.

Oxidation of the Secondary Alcohol Moiety to Corresponding Ketones (e.g., 2-Nitroacetophenone)

The secondary alcohol group of this compound can be readily oxidized to the corresponding ketone, 2-nitroacetophenone. This transformation is a common and crucial step in synthetic pathways where a carbonyl group is required. google.com Various oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired yield, reaction conditions, and scale of the synthesis. smolecule.com For instance, strong oxidants like chromic acid and potassium permanganate (B83412) are effective for this purpose. orgsyn.org The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom, resulting in the formation of a carbon-oxygen double bond.

One documented method for preparing o-nitroacetophenone is the oxidation of o-nitrophenylmethylcarbinol (an alternative name for this compound) with chromic acid. orgsyn.org Other established methods for producing 2-nitroacetophenone also list the oxidation of this compound as a primary synthetic route. google.comgoogle.com

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Chromic Acid | 2-Nitroacetophenone | orgsyn.org |

| This compound | Potassium Permanganate | 2-Nitroacetophenone |

Reduction of the Nitro Group to Amino Functionalities (e.g., 1-(2-Aminophenyl)ethanol)

The nitro group on the aromatic ring is highly susceptible to reduction, providing a reliable pathway to synthesize the corresponding amino compound, 1-(2-aminophenyl)ethanol. This transformation is significant as it introduces a nucleophilic amino group, opening up further synthetic possibilities. The reduction can be achieved using various reducing systems.

A common method involves catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This method is known for its efficiency and clean reaction profile. scispace.comunimi.it Chemical reducing agents are also widely employed. A combination of tin (Sn) and hydrochloric acid (HCl) is a classic method for reducing aromatic nitro groups without affecting other reducible functionalities like carbonyls. scispace.com Other systems, such as zinc in the presence of ammonium (B1175870) chloride, have also been utilized. scispace.com The general mechanism for nitro group reduction proceeds through intermediate species like nitroso and hydroxylamine (B1172632) compounds before yielding the final amine. unimi.it

Table 2: Reagents for the Reduction of the Nitro Group

| Reducing System | Product | Note | Reference |

|---|---|---|---|

| H₂ / Pd/C | 1-(2-Aminophenyl)ethanol | Catalytic hydrogenation | |

| Sn / HCl | 1-(2-Aminophenyl)ethanol | Selective for the nitro group over carbonyls | scispace.com |

| Zn / NH₄Cl | 1-(2-Aminophenyl)ethanol | A common chemical reduction method | scispace.com |

Esterification Reactions of the Hydroxyl Group

The secondary hydroxyl group of this compound can participate in esterification reactions with carboxylic acids or their derivatives to form the corresponding esters. smolecule.comnih.gov This reaction typically involves reacting the alcohol with an acylating agent, such as a carboxylic acid or an acid chloride, often in the presence of an acid catalyst. For example, the reaction of (S)-1-(2-nitrophenyl)ethanol with acetic acid yields (S)-1-(2-nitrophenyl)ethyl acetate (B1210297). smolecule.com

Esterification is also a key step in the chiral resolution of racemic this compound. In a documented procedure, racemic this compound was resolved by forming diastereomeric esters through reaction with (1S)-camphanic acid. rsc.org The resulting diastereomeric (1S)-camphanate esters have different physical properties, allowing them to be separated by fractional crystallization. Subsequent hydrolysis of the separated esters yields the individual enantiomerically pure (R)- and (S)-alcohols. rsc.org

Substitution Reactions

Substitution reactions can occur at two main sites in this compound: the benzylic carbon bearing the hydroxyl group and the aromatic ring itself.

Nucleophilic Substitution at the Benzylic Hydroxyl Position

The hydroxyl group of this compound is located at a benzylic position, which enhances its reactivity towards nucleophilic substitution. khanacademy.orgucalgary.ca Direct substitution of an alcohol's hydroxyl group is challenging because hydroxide (B78521) is a poor leaving group. researchgate.net However, under acidic conditions or with the use of specific catalysts, the hydroxyl group can be protonated to form a good leaving group (water), facilitating an SN1-type reaction. The stability of the resulting secondary benzylic carbocation, which is resonance-stabilized by the adjacent benzene (B151609) ring, makes this pathway favorable for secondary and tertiary benzylic alcohols. ucalgary.ca

Modern synthetic methods have enabled the direct nucleophilic substitution of non-activated alcohols, including benzylic alcohols, using catalytic amounts of Lewis or Brønsted acids. researchgate.netacs.org Catalysts such as molecular iodine or methyltrifluoromethanesulfonate (MeOTf) have been shown to effectively promote the substitution of the hydroxyl group in benzylic alcohols with a variety of carbon and oxygen nucleophiles. researchgate.netacs.org

Nucleophilic Aromatic Substitution Reactions Involving the Nitro Group

The presence of a strongly electron-withdrawing nitro group significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). tandfonline.com The nitro group deactivates the ring towards electrophilic substitution but facilitates the attack of nucleophiles by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when positioned ortho or para to the leaving group. tandfonline.comresearchgate.net

In many SNAr reactions, a halogen atom serves as the leaving group. However, the nitro group itself can function as a leaving group, a property that has been exploited in the synthesis of various benzene derivatives and heterocyclic compounds. researchgate.net The nucleofugicity of the nitro group in certain SNAr reactions can be comparable to or even exceed that of fluorine. researchgate.net For instance, studies have shown that 2-(2-nitrophenyl)-1H-benzimidazoles can undergo high-yielding intramolecular SNAr reactions where an N-pendant alkoxide displaces the nitro group under mild conditions. nih.gov Similarly, the reaction of o-dinitrobenzene with sodium thiophenoxide proceeds via nucleophilic aromatic substitution to yield 2-nitrophenyl phenyl sulfide, demonstrating the displacement of a nitro group by a potent nucleophile.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Nitroacetophenone |

| 1-(2-Aminophenyl)ethanol |

| (S)-1-(2-Nitrophenyl)ethyl acetate |

| (1S)-Camphanic acid |

| o-Dinitrobenzene |

| 2-Nitrophenyl phenyl sulfide |

| Sodium thiophenoxide |

| 2-(2-Nitrophenyl)-1H-benzimidazoles |

Photochemical Reactions and Mechanistic Pathways

The photochemistry of this compound is initiated by the absorption of light, which triggers a series of intramolecular reactions. This process is central to its application as a photolabile protecting group, where the controlled release of a protected molecule is desired.

Photo-induced Transformations to Nitroso Compounds (e.g., 2-Nitrosoacetophenone)

Upon irradiation, this compound undergoes an intramolecular redox reaction to yield 2-nitrosoacetophenone. researchgate.netnih.govnih.govresearchgate.netlookchem.com This transformation occurs with a quantum yield of approximately 60% in various solvents. nih.govnih.govlookchem.comrsc.org The formation of 2-nitrosoacetophenone has been confirmed through various analytical techniques, including comparisons of its infrared and mass spectra with authentic samples. researchgate.net While the photoproduct is generally stable enough for near-complete photoconversion, it can be sensitive to further irradiation. rsc.org The reaction is not limited to this compound; the parent compound, 2-nitrobenzyl alcohol, similarly converts to 2-nitrosobenzaldehyde. researchgate.netnih.govnih.govlookchem.com

Intramolecular 1,5-Hydrogen Shift and Formation of Aci-nitro Photoproducts

The initial and pivotal step in the photochemistry of 2-nitrobenzyl compounds, including this compound, is an intramolecular 1,5-hydrogen shift. researchgate.netresearchgate.net The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the rapid formation of an aci-nitro intermediate, which is a quinonoid tautomer. researchgate.netresearchgate.netresearchgate.net This primary photoproduct is a transient species with a characteristic absorption in the range of 340–540 nm. researchgate.net The formation of this aci-nitro intermediate is a common feature in the photochemistry of o-nitrobenzyl compounds and is the precursor to the subsequent reaction pathways. researchgate.netresearchgate.netrsc.org

Competing Reaction Pathways: Proton Transfer vs. Cyclization to Benzisoxazolidine Intermediates

Following the formation of the primary aci-nitro intermediate, two main competing reaction pathways have been identified: a direct proton transfer and a cyclization mechanism. researchgate.netnih.govnih.govlookchem.com

Proton Transfer: This pathway involves a dual proton transfer, leading to the formation of a hydrated nitroso compound (a nitroso hydrate). researchgate.netnih.govnih.govlookchem.com Subsequent dehydration of this intermediate yields the final 2-nitrosoacetophenone product. researchgate.net This pathway is favored in aprotic solvents as well as in aqueous solutions at high and low pH (acidic and basic conditions). researchgate.netnih.govnih.govlookchem.com

Cyclization: The "classical" mechanism involves the cyclization of the aci-nitro intermediate to form a short-lived benzisoxazolidine intermediate. researchgate.netresearchgate.net This cyclic intermediate then undergoes ring-opening to form a carbonyl hydrate, which subsequently decomposes to the final nitroso ketone. researchgate.netnih.govnih.govlookchem.com This cyclization pathway is predominant in aqueous solutions with a pH between 3 and 8. researchgate.netnih.govnih.govlookchem.com

The balance between these two pathways is highly dependent on the reaction medium. researchgate.netnih.govnih.govlookchem.com

Influence of Reaction Medium (Solvent Polarity, pH) on Photoreaction Mechanisms

The reaction environment, specifically solvent polarity and pH, plays a crucial role in dictating the dominant photoreaction pathway of this compound and related compounds. researchgate.net

In aprotic solvents like hexane (B92381), the proton transfer mechanism leading to the formation of hydrated nitroso compounds prevails. researchgate.netlookchem.com Similarly, in strongly acidic (e.g., 0.1 M HClO₄) or strongly basic (e.g., 0.1 M NaOH) aqueous solutions, the proton transfer pathway is also dominant. researchgate.net

Conversely, in aqueous solutions with a pH ranging from 3 to 8, the cyclization pathway via the benzisoxazolidine intermediate is the major route. researchgate.netlookchem.com The decay of the transient aci-nitro intermediate in aqueous solutions is often observed to be biexponential, reflecting the complex, pH-dependent kinetics. researchgate.net For instance, in buffered aqueous solutions, the decay kinetics of the aci-nitro transient show a clear dependence on pH, with different rate constants and component amplitudes observed at varying pH levels. researchgate.net

| Reaction Condition | Predominant Pathway | Key Intermediates |

| Aprotic Solvents (e.g., hexane) | Proton Transfer | Hydrated Nitroso Compounds |

| Aqueous Solution (pH < 3) | Proton Transfer | Hydrated Nitroso Compounds |

| Aqueous Solution (pH 3-8) | Cyclization | Benzisoxazolidine, Carbonyl Hydrates |

| Aqueous Solution (pH > 8) | Proton Transfer | Hydrated Nitroso Compounds |

Photolytic Cleavage Mechanisms of Related 1-(2-Nitrophenyl)ethyl Ethers

Studies on 1-(2-nitrophenyl)ethyl ethers, which are structurally related to this compound, reveal additional complexities in the photolytic cleavage mechanism. Time-resolved spectroscopic studies have shown that the photolysis of these ethers proceeds through two parallel pathways, both leading to a common hemiacetal intermediate.

The decomposition of this long-lived hemiacetal intermediate is the rate-limiting step for the release of the alcohol, which can be significantly slower than the decay of the initial aci-nitro intermediate. This is a critical consideration in applications like caged compounds for time-resolved biological studies, where rapid product release is essential. The partitioning between the fast and slow pathways to the hemiacetal is influenced by the pKa of the nitronic acid isomer formed upon photolysis. These findings highlight that while the initial photochemical events are similar, the subsequent steps leading to product release can differ significantly for ethers compared to the parent alcohol.

Oxidative Carbon-Carbon Bond Cleavage Reactions

Beyond its photochemical reactivity, this compound can undergo oxidative cleavage of the carbon-carbon bond between the aryl ring and the ethanol (B145695) side chain. This reaction provides a synthetic route to functionalized aromatic compounds.

A versatile method for the activation and functionalization of the C(aryl)–C(OH) bond involves a copper-catalyzed reaction using molecular oxygen as the oxidant. nih.gov This transformation is believed to proceed through a sequence of oxidative steps. nih.gov

This oxidative cleavage has been successfully applied to a range of secondary aryl alcohols, including derivatives of this compound with various substituents on the aryl ring.

Stereochemical Aspects and Chirality Control in 1 2 Nitrophenyl Ethanol Chemistry

Significance of Enantiomeric Forms (R- and S-isomers) in Asymmetric Synthesis

The (R)- and (S)-enantiomers of 1-(2-Nitrophenyl)ethanol are valuable chiral synthons, or building blocks, in organic synthesis. nih.gov Their utility stems from the presence of two key functional groups: the chiral secondary alcohol and the nitro-substituted aromatic ring. These features allow the enantiomerically pure forms of the compound to serve as starting materials for the synthesis of more complex, stereochemically defined molecules.

In asymmetric synthesis, the goal is to produce a target molecule as a single enantiomer. The biological activities of chiral molecules, such as pharmaceuticals, often depend critically on their stereochemistry, as they interact with chiral biological receptors and enzymes. One enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even harmful. Therefore, access to enantiomerically pure building blocks like (R)- and (S)-1-(2-Nitrophenyl)ethanol is essential for the construction of these bioactive molecules. The reactive nature of the alcohol and the versatile nitro group, which can be transformed into other functionalities (e.g., an amino group), make these isomers powerful intermediates in creating a wide array of chiral products. rsc.org

Methodologies for Assessing and Ensuring Enantiomeric Purity

Ensuring the enantiomeric purity of a sample of this compound is crucial for its use in stereoselective synthesis. Several analytical methodologies are employed for this purpose, primarily involving the differentiation of the enantiomers after converting them into diastereomers or by using a chiral environment.

Diastereomeric Salt Formation and Fractional Crystallization: A classic method for resolving a racemic mixture (a 1:1 mixture of enantiomers) is to react it with a single, pure enantiomer of another chiral compound, known as a resolving agent. libretexts.orgpageplace.de For alcohols like this compound, this involves esterification with a chiral acid. This reaction creates a mixture of diastereomeric esters. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. researchgate.net Research has shown that this compound can be successfully resolved by forming diastereomeric (1S)-camphanate esters, which are then separated by crystallization. rsc.orgrsc.orgresearchgate.net After separation, the pure enantiomer of the alcohol is recovered by hydrolyzing the ester.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for separating enantiomers and determining their ratio, often expressed as enantiomeric excess (ee). scirp.org The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times. For related nitrophenyl ethanols, chiral columns like Chiralcel OD-H have been used effectively. rsc.orgpublish.csiro.au Another approach involves pre-column derivatization with an achiral reagent to form esters (e.g., benzoates), which can then be resolved on a CSP like N-(3,5-dinitrobenzoyl)-D-phenylglycine. scirp.org

Spectroscopic and Other Methods: The absolute stereochemistry of the enantiomers has been determined using methods like the Horeau kinetic resolution procedure. rsc.orgresearchgate.net This classical method involves reacting the chiral alcohol with a racemic acid anhydride (B1165640) and analyzing the products to deduce the alcohol's configuration. Furthermore, X-ray crystallography of a diastereomeric derivative, such as the (1S)-camphanate ester of (S)-1-(2-Nitrophenyl)ethanol, can provide unambiguous proof of the absolute configuration. rsc.orgresearchgate.net

Table 1: Analytical Methods for Enantiomeric Purity of Nitrophenyl Alcohols

| Analytical Method | Description | Compound Analyzed | Key Findings | Reference(s) |

|---|---|---|---|---|

| Fractional Crystallization | Resolution via diastereomeric (1S)-camphanate esters. | This compound | Successful separation of (R)- and (S)-enantiomers. | rsc.org, researchgate.net |

| Chiral HPLC | Direct separation on a chiral stationary phase. | (S)-(−)-2-Nitro-1-(2-nitrophenyl)ethanol | 86% ee determined using a Chiralcel OD-H column. | rsc.org |

| Chiral HPLC (after derivatization) | Separation of 2-chlorobenzoate (B514982) esters on a DNBPG stationary phase. | 1-(2-Nitrophenyl)ethyl 2-chlorobenzoate | Good to excellent separation of enantiomers achieved. | scirp.org |

| Horeau's Kinetic Resolution | Determination of absolute configuration. | (S)-1-(2-Nitrophenyl)ethanol | Successfully determined the (S)-configuration. | rsc.org, researchgate.net |

| X-ray Crystallography | Unambiguous determination of absolute stereochemistry. | (1S)-camphanate ester of (S)-1-(2-Nitrophenyl)ethanol | Confirmed the absolute (S)-configuration of the alcohol. | rsc.org, researchgate.net |

Strategies for Enhancing Enantioselectivity in Synthetic Routes

To avoid the often tedious process of resolving a racemic mixture, significant research has focused on developing enantioselective synthetic routes that produce one enantiomer preferentially.

Asymmetric Catalysis: The most common approach is the asymmetric reduction of the prochiral ketone, 2'-nitroacetophenone (B117912). This can be achieved using chiral catalysts.

Catalytic Hydrogenation: Using molecular hydrogen with a chiral transition metal catalyst (e.g., complexes containing Ru-BINAP) can produce the chiral alcohol with high enantioselectivity.

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor (like formic acid or isopropanol) in place of H₂ gas. For the related (S)-1-(3-nitrophenyl)ethanol, Ru(II)-thiourea catalysts have achieved excellent results, yielding the product with up to 99% ee.

Enzymatic and Organocatalytic Reactions:

Biocatalysis: Enzymes, such as ketoreductases (KREDs), are highly efficient and stereoselective catalysts. KREDs, often used in whole-cell systems with a cofactor regeneration mechanism, can reduce ketones to their corresponding alcohols with outstanding enantiomeric excess (>99% ee) and high yields. rsc.org

Organocatalytic Henry Reaction: The Henry (or nitroaldol) reaction, which involves the C-C bond formation between a nitroalkane and an aldehyde, can be rendered enantioselective using small organic molecules as catalysts. Studies on the reaction of 4-nitrobenzaldehyde (B150856) with nitromethane (B149229) using a pyrrolidine-based organocatalyst showed that reaction conditions are critical. Optimization of the base and solvent led to a product with up to 92% ee. cbijournal.com This demonstrates the potential for organocatalysis in synthesizing related chiral nitro alcohols.

Table 2: Enantioselectivity in the Synthesis of Chiral Nitro Alcohols

| Reaction Type | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ru(II)-thiourea complex | 1-(3-nitrophenyl)ethanone | (S)-1-(3-nitrophenyl)ethanol | 99% | |

| Organocatalytic Henry Reaction | Pyrrolidine-based organocatalyst | 4-Nitrobenzaldehyde | (S)-2-Nitro-1-(4-nitrophenyl)ethanol | 92% | cbijournal.com |

| Biocatalytic Reduction | Ketoreductase (KRED) | 4-Nitroacetophenone | (S)-1-(4-nitrophenyl)ethanol | >98% | rsc.org |

| Phase Transfer Catalysis | Chiral phase-transfer catalyst | Diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate | (S)-allylated product | 86% | frontiersin.org, nih.gov |

Implications of Stereochemistry in the Biological Activity and Synthetic Utility of Derived Compounds

The absolute configuration of this compound is of paramount importance as it directly dictates the stereochemistry and, consequently, the function of molecules synthesized from it.

A prominent example of its synthetic utility is in the preparation of diastereomerically pure "caged" ATP (P³-1-(2-nitrophenyl)ethyl adenosine (B11128) triphosphate). capes.gov.braspendiscovery.co.uk This molecule is a photolabile derivative of ATP, used in biological research to release ATP at a specific time and location upon UV light exposure, allowing scientists to study cellular processes with high precision. To create the two distinct diastereoisomers of caged ATP, researchers start with the resolved (R)- and (S)-enantiomers of this compound, respectively. rsc.orgresearchgate.net Each enantiomer is converted into its corresponding phosphate (B84403) derivative and then coupled with adenosine diphosphate, yielding the (R)- and (S)-forms of caged ATP. rsc.orgresearchgate.net The stereochemistry at the benzylic carbon, originating from the starting alcohol, influences the photochemical properties and the interaction of the caged compound within biological systems. researchgate.net

The stereochemistry of derivatives is also critical for their potential biological activity. Interactions between small molecules and biological targets like enzymes or receptors are highly stereospecific. For instance, β-adrenergic receptor blocking drugs, which are structurally related to nitrophenyl ethanols, show activity that resides almost exclusively in one enantiomer. researchgate.net While specific biological activity data for derivatives of this compound is limited, it is a well-established principle that the three-dimensional structure is key to function. Therefore, the ability to synthesize stereochemically pure compounds from (R)- or (S)-1-(2-Nitrophenyl)ethanol is a critical prerequisite for developing new, effective therapeutic agents or molecular probes. researchgate.netsci-hub.se

Table of Compounds

| Compound Name |

|---|

| This compound |

| (R)-1-(2-Nitrophenyl)ethanol |

| (S)-1-(2-Nitrophenyl)ethanol |

| 2'-Nitroacetophenone |

| (1S)-camphanate |

| P³-1-(2-Nitrophenyl)ethyl adenosine triphosphate (caged ATP) |

| Adenosine diphosphate |

| N-(3,5-dinitrobenzoyl)-D-phenylglycine |

| 1-(2-Nitrophenyl)ethyl 2-chlorobenzoate |

| (S)-(−)-2-Nitro-1-(2-nitrophenyl)ethanol |

| Ru-BINAP |

| (S)-1-(3-nitrophenyl)ethanol |

| 1-(3-nitrophenyl)ethanone |

| 4-Nitrobenzaldehyde |

| (S)-2-Nitro-1-(4-nitrophenyl)ethanol |

| 4-Nitroacetophenone |

| (S)-1-(4-nitrophenyl)ethanol |

| Diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate |

Mechanistic Investigations and Computational Studies

Elucidation of Complex Reaction Mechanisms (e.g., Photoreactions, Aminolysis)

The irradiation of 1-(2-nitrophenyl)ethanol results in the formation of 2-nitrosoacetophenone with a quantum yield of approximately 60%. nih.gov The reaction mechanism is multifaceted and highly dependent on the solvent environment. nih.gov Two primary competing pathways for the decay of the initial aci-nitro photoproduct have been identified. nih.govrsc.org

Path A (Cyclization): In aqueous solutions with a pH between 3 and 8, the classical mechanism involves the cyclization of the aci-nitro intermediate to form a benzisoxazolidine intermediate. nih.govrsc.org This is followed by ring-opening to yield a carbonyl hydrate. nih.govrsc.org

Path B (Proton Transfer): In aprotic solvents, as well as in acidic and basic aqueous solutions, the reaction proceeds through the formation of a hydrated nitroso compound via proton transfer. nih.govrsc.org This intermediate then dehydrates to produce 2-nitrosoacetophenone.

The aminolysis of related nitrophenyl esters has also been studied to understand nucleophilic substitution reactions. For instance, kinetic studies on the aminolysis of p- and m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetates show that the reaction rates are influenced by the pKa of the leaving group and the nucleophile's basicity. beilstein-journals.org While not directly on this compound, these studies on analogous compounds provide a framework for understanding how the nitrophenyl group influences reaction kinetics. For example, the aminolysis of 2-nitrophenyl acetate (B1210297) with glycine (B1666218) ethyl ester is significantly faster than that of non-nitrated analogs, which is attributed to the stabilization of the transition state by the electron-withdrawing nitro group.

Application of Time-Resolved Spectroscopic Techniques (e.g., Laser Flash Photolysis, Time-Resolved Infrared Spectroscopy, UV-Vis Spectroscopy)

Time-resolved spectroscopic techniques have been indispensable in detecting and characterizing the transient intermediates involved in the photoreactions of this compound.

Laser Flash Photolysis (LFP): LFP studies have been crucial in observing the formation and decay of the primary aci-nitro intermediates. uni-konstanz.de Upon laser excitation (e.g., at 248 nm or 308 nm), a transient absorption spectrum with a maximum around 425 nm appears rapidly (<20 ns), which is characteristic of the aci-nitro species. The decay kinetics of this intermediate are biphasic and depend on the solvent composition. For example, in methanol-water mixtures, the decay rate constants vary with the water content.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR spectroscopy has provided direct evidence for the structures of key transient intermediates. nih.govrsc.org This technique allowed for the identification of both the hydrated nitroso compounds and the carbonyl hydrates, which are intermediates in the two competing reaction pathways. nih.govrsc.org The ability of TRIR to provide structural information on short-lived species has been essential in confirming the proposed mechanisms.

Time-Resolved UV-Vis Spectroscopy: This technique has been used to monitor the formation of the nitroso product and the intermediacy of the aci-nitro forms in a series of 2-nitrobenzyl derivatives. researchgate.net

The combination of these techniques has enabled a detailed kinetic and mechanistic understanding of the entire photochemical process, from the initial excitation to the final product formation. nih.gov

Insights from Isotopic Labeling Experiments (e.g., ¹⁸O-labeling)

Isotopic labeling experiments have provided definitive evidence for the proposed reaction mechanisms. In the study of this compound and its parent compound, 2-nitrobenzyl alcohol, ¹⁸O-labeling was used to trace the origin of the oxygen atoms in the final nitroso products. nih.gov These experiments helped to confirm the involvement of water in the formation of hydrated intermediates, supporting the dual-pathway mechanism.

Furthermore, kinetic isotope effect (KIE) studies on o-nitrobenzyl alcohol derivatives have shown a strong KIE at the benzylic center, indicating that the C-H bond cleavage is a critical step in the photoreaction. researchgate.net This highlights the importance of the initial hydrogen abstraction step. researchgate.net

Kinetic Analysis of Rate-Limiting Steps and Intermediates

Kinetic analysis of the data obtained from time-resolved spectroscopy has allowed for the determination of rate constants for various steps in the reaction cascade. The decay of the aci-nitro intermediate is often the rate-limiting step for product release in related "caged" compounds. rsc.orgnih.gov

For this compound, the decay of the aci-nitro transient in protic solvents like methanol (B129727) or water was fitted with a bi-exponential function, indicating complex kinetics. The rate constants for the decay were found to be sensitive to the solvent environment, particularly the presence of water. For instance, in acetonitrile, the addition of water significantly affected the decay rates.

In buffered aqueous solutions, the pH and buffer concentration play a crucial role in the reaction rates of related 2-nitrobenzyl compounds. acs.org For example, the decay of the aci-nitro intermediate from 1-(2-nitrophenyl)ethyl sulfate (B86663) is pH-dependent, with a pKa of the nitronic acid estimated to be around 3.69. nih.gov

| Intermediate/Step | Technique(s) | Observed Rate/Lifetime | Conditions |

| aci-nitro intermediate formation | Laser Flash Photolysis | < 20 ns | 248 nm laser pulse in methanol, ethanol (B145695), or water |

| aci-nitro intermediate decay (Acetonitrile) | Laser Flash Photolysis | k₁ = 24 s⁻¹, k₂ = 480 s⁻¹ | 0% water |

| aci-nitro intermediate decay (Acetonitrile) | Laser Flash Photolysis | k₁ = 1.7 s⁻¹, k₂ = 7.5 s⁻¹ | 10% water |

| aci-nitro intermediate decay (caged sulfate) | Time-Resolved Absorbance | 18 ± 4 s⁻¹ | pH 7, 20°C, buffered aqueous solution |

| Proton release from nitronic acid (caged sulfate) | Time-Resolved Absorbance | (1.58 ± 0.09) x 10⁷ s⁻¹ | Neutral pH |

Computational Chemistry Approaches

Computational chemistry has become a powerful tool for complementing experimental studies by providing detailed energetic and structural information about reaction pathways.

DFT calculations have been employed to map the potential energy surfaces for the photoreactions of this compound and related compounds. nih.govrsc.org These calculations, often using the B3LYP functional with a 6-31G(d) basis set, have been used to optimize the geometries of reactants, intermediates, transition states, and products. The computed energies help to rationalize the competition between the cyclization and proton transfer pathways. DFT calculations have also been used to simulate IR spectra of intermediates, which can then be compared with experimental TRIR data to confirm their identity. researchgate.net For related systems, DFT has been used to predict radical stabilization energies, which correlate with the efficiency of photorelease from o-nitrobenzyl protecting groups. researchgate.netacs.org

Semiempirical methods, such as PM3, offer a computationally less expensive alternative to DFT for studying large systems and for initial explorations of reaction mechanisms. acs.orgnumberanalytics.com These methods have been used to investigate the mechanism of photoreactions of aci-nitro intermediates, which are key in the photochemistry of o-nitrobenzyl compounds. researchgate.net For 1-(2-nitrophenyl)ethyl ethers, PM3 calculations helped to interpret the competing reaction pathways by estimating reaction barriers. acs.org While less accurate than DFT, semiempirical methods can provide valuable qualitative insights into reaction mechanisms and transition state structures. researchgate.netnumberanalytics.com

Solvation Models (e.g., AMSOL) for Predicting Protolytic Dissociation Equilibria

Computational chemistry provides powerful tools for investigating the acid-base properties of molecules in solution. Predicting protolytic dissociation equilibria, quantified by the pKa value, is crucial for understanding a compound's behavior in different chemical environments. wikipedia.org Solvation models are essential for these predictions, as they account for the significant influence of the solvent on the energetics of dissociation. mdpi.com Among these, the AMSOL (Amsterdam Solvation Model) software, which implements a suite of SMx solvation models, has been utilized to calculate free energies of solvation and to study reaction equilibria in solution. umn.eduumn.edu

The core of predicting pKa computationally involves calculating the Gibbs free energy change (ΔG) for the dissociation reaction in a solvent. mdpi.com Solvation models like AMSOL achieve this by combining quantum mechanical calculations of the solute with a model for the solvent. mdpi.com These models calculate the free energy of solvation, which is the energy change associated with transferring a molecule from the gas phase into the solvent. umn.edu This value is critical because the charge of a compound changes upon protonation or deprotonation, meaning the solvent effect plays a dominant role in determining the reaction's free energy. mdpi.com

For compounds related to this compound, computational studies have focused on the protolytic dissociation of key intermediates formed during photochemical reactions. Intramolecular hydrogen abstraction by the excited nitro group leads to the formation of a transient aci-nitro tautomer. researchgate.netacs.org The subsequent reaction pathway of this intermediate is highly dependent on its acid-base properties.

Research employing a combination of time-resolved spectroscopy and computational methods has investigated this equilibrium. Specifically, AMSOL calculations were used to elucidate the pKa of the aci-nitro intermediate formed during the photolysis of 1-(2-nitrophenyl)ethyl derivatives. researchgate.net These calculations indicated that the pKa of the nitronic acid isomer is a determining factor in partitioning the reaction between two competing pathways: β-elimination from the deprotonated aci-nitro anion and the formation of a nitrosobenzene (B162901) derivative from the undissociated form. researchgate.net The yield of the desired photorelease product is thus controlled by shifts in this protolytic dissociation equilibrium. researchgate.net

The table below summarizes representative findings from studies on related nitroaromatic compounds where the protolytic dissociation of the aci-nitro intermediate was a key parameter.

Table 1. Computational and Experimental Data on the Protolytic Dissociation of Photochemical Intermediates

| Compound/Intermediate | Method | Solvent System | Key Finding | Reference |

| aci-nitro intermediate from 1-(2-nitrophenyl)ethyl derivatives | AMSOL Calculations | Acetonitrile/Water | The pKa of the nitronic acid isomer determines the partition between competing reaction pathways (β-elimination vs. nitroso derivative formation). | researchgate.net |

| aci-nitro intermediate from 1-(2-nitrophenyl)ethyl phosphate (B84403) derivative | Time-resolved spectroscopy and product studies | Aqueous solution (pH 7.0) | At neutral pH, the rate constant for product release is significantly influenced by the dissociation equilibrium of the aci-nitro intermediate. | researchgate.net |

| General o-Nitrobenzyl derivatives | Mechanistic Studies | Various | The decay of the aci-nitro intermediate, which is pH-dependent, is a critical step in the release of a leaving group and formation of an o-nitrosobenzaldehyde byproduct. | acs.org |

These studies highlight the utility of solvation models like AMSOL in providing mechanistic insights that are not easily accessible through experimental means alone. By predicting the pKa of transient species such as the aci-nitro isomer of this compound, these computational approaches allow for a more detailed understanding of reaction mechanisms and the factors controlling product distribution. researchgate.net

Applications of 1 2 Nitrophenyl Ethanol and Its Derivatives in Advanced Organic Synthesis

As a Versatile Building Block for Constructing Complex Molecular Architectures

The utility of 1-(2-nitrophenyl)ethanol as a foundational element in the synthesis of intricate molecules is well-established. chemimpex.com Its structure is conducive to participating in various condensation reactions, which is essential for assembling more elaborate organic frameworks. smolecule.com The presence of both a nitro group and a benzylic alcohol within the same molecule provides multiple reactive sites for chemists to exploit. smolecule.com This dual functionality makes it a valuable intermediate in the production of a wide array of organic compounds. chemimpex.com

A key feature of this compound is the ease with which its functional groups can be chemically altered. The nitro group, for instance, can be readily transformed into other functionalities, such as an amino group through reduction. smolecule.com This opens up pathways to a diverse range of derivatives. The hydroxyl group can also be modified, for example, through oxidation to form the corresponding ketone, 2-nitroacetophenone, or through substitution reactions. smolecule.com This adaptability allows for the strategic introduction of various chemical properties into a target molecule, tailoring it for specific applications. chemimpex.com

Development of New Functional Materials (e.g., in Material Science)

In the field of material science, this compound and its derivatives are being explored for the development of new functional materials. The compound can be incorporated into polymers and coatings to enhance their performance. For example, it can act as a monomer in the synthesis of sulfamate (B1201201) and carbamate (B1207046) derivatives used for the functionalization of gold nanoparticles. Its unique reactivity profile also makes it a candidate for use in producing polymers with specific, desirable properties. The ability of hydrazone-based molecular switches, which can be derived from similar building blocks, to have their properties modulated by external stimuli highlights the potential for creating advanced, responsive materials. acs.org

Synthesis of Pharmaceuticals and Bioactive Compounds

The applications of this compound extend significantly into the synthesis of pharmaceuticals and other biologically active compounds. chemimpex.com Its structure serves as a valuable starting point for the development of new therapeutic agents. smolecule.com

This compound is a crucial intermediate in the synthesis of various drugs, with particular promise in the development of treatments for neurological disorders. chemimpex.com Its incorporation into drug candidates can enhance their efficacy and specificity. chemimpex.com The prodrug approach, which involves modifying a drug to improve its delivery to the central nervous system, is a key area where derivatives of this compound could be beneficial. researchgate.netmdpi.com

Furthermore, derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents. chemimpex.com For instance, new derivatives of chalcone, pyridine, pyrazole, and isoxazole, which can be synthesized from related starting materials, have shown potent anti-inflammatory and analgesic activities in preclinical studies. ekb.eg Similarly, novel indolyl-imidazolone hybrids and imidazole (B134444) derivatives have demonstrated significant potential as safer non-steroidal anti-inflammatory agents and analgesics. jksus.orgnih.gov Research on indole (B1671886) derivatives has identified compounds with 3-nitrophenyl substitutions as potent anti-inflammatory and analgesic agents with good gastric safety profiles. mdpi.com

The molecular framework of this compound and its derivatives provides a versatile scaffold for the design of new therapeutic agents. mdpi.com This is particularly evident in the search for novel antimicrobial and antifungal compounds to combat drug resistance. rjptonline.orgresearchgate.net

Derivatives of 1-(5-fluoro-2-nitrophenyl)ethanol (B13705122) have been investigated for their potential antimicrobial and anti-inflammatory properties. Nitro-substituted chalcones, synthesized through methods that could involve related precursors, have shown promise as both antibacterial and antifungal agents. rjptonline.orgresearchgate.net Studies on novel thiazolidin-4-one scaffolds have indicated that while some nitro-substituted compounds had limited antifungal activity, other derivatives showed significant antimicrobial effects. nanobioletters.com The pyrimidine (B1678525) moiety, another important heterocyclic structure, is a key building block in many pharmaceutical agents, and novel pyrimidine-5-carboxamide scaffolds have been synthesized and evaluated for their antimicrobial activity. Additionally, benzimidazole-1,3,4-oxadiazole compounds, which can incorporate nitrophenyl groups, have exhibited moderate to potent antifungal activities. mdpi.com

The ability of this compound and its derivatives to interact with biological systems makes them valuable tools in biochemical research. They are employed to study enzyme interactions and metabolic pathways, offering insights into biological processes and potential therapeutic targets. The structural features of these compounds allow them to act as probes or mimics of substrates in biochemical assays.

For example, derivatives of (2-nitrophenyl)methanol have been identified as promising inhibitors of PqsD, a key enzyme in the quorum sensing system of Pseudomonas aeruginosa, which is involved in biofilm formation. rsc.orgrsc.org This highlights their potential to modulate bacterial communication and virulence. Research has also explored how these compounds can influence metabolic flux and metabolite levels, which is crucial for understanding and potentially treating metabolic disorders. Furthermore, the study of how natural products and synthetic compounds modulate the activity of enzymes like carboxylesterases, which are involved in drug metabolism, is an important area where these intermediates can be utilized. americanpharmaceuticalreview.com The diversion of metabolic pathways, such as the conversion of pyruvate, can also be studied using related compounds to understand processes like acetate-dependent cell death in bacteria. plos.org

Scaffold for Novel Therapeutic Agents (e.g., Antimicrobial, Antifungal Properties)

Application as Photolabile Protecting Groups

This compound and its derivatives are cornerstone molecules in the development of photolabile protecting groups (PPGs), also known as photocages. wikipedia.org These groups are moieties that can be attached to a molecule to mask its reactivity and are subsequently removed by irradiation with light, often in the UV or near-visible range. wikipedia.org This "caging" and "uncaging" process allows for precise spatiotemporal control over the release of active molecules, a feature of immense value in various fields of advanced organic synthesis and chemical biology. wikipedia.orgnih.gov

The parent 1-(2-nitrophenyl)ethyl (NPE) group, derived from this compound, is a classic example of a photolabile protecting group. wiley-vch.deacs.org Its derivatives, such as the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, have been extensively developed to fine-tune the photochemical properties, including the wavelength of activation, quantum yield of release, and the nature of the byproducts. nih.govmdpi.comgoogle.com

In Nucleoside Chemistry (e.g., Utilizing the 2-(2-Nitrophenyl)ethyl Group)

In nucleoside and nucleotide chemistry, photolabile protecting groups are instrumental for applications such as the light-directed synthesis of DNA microarrays (gene chips). tandfonline.comnbn-resolving.org The 2-(2-nitrophenyl)ethyl group and its derivatives, particularly the 2-(2-nitrophenyl)ethoxycarbonyl (NPEOC) and 2-(2-nitrophenyl)propylsulfonyl (NPPS) groups, have emerged as highly effective PPGs for the protection of hydroxyl and amino functionalities in nucleosides. tandfonline.comtandfonline.com

The introduction of a methyl group at the α-position of the 2-(2-nitrophenyl)ethyl moiety, to form the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, significantly enhances the rate of photodeprotection. nih.govtandfonline.com These groups are typically introduced to the 5'-hydroxyl position of a nucleoside. tandfonline.com Upon irradiation, they are cleaved via a photoinduced β-elimination mechanism. tandfonline.comresearchgate.net

The efficiency of these protecting groups has been systematically studied by synthesizing various derivatives and measuring their photolysis rates. For instance, the half-lives of deprotection for different substituted 5'-O-[2-(2-nitrophenyl)ethoxycarbonyl]-thymidines have been determined upon irradiation at 365 nm. tandfonline.com

Table 2: Photolysis Half-lives of Substituted 5'-O-[2-(2-Nitrophenyl)ethoxycarbonyl]-thymidines

| Substituent on Phenyl Ring | Half-life (min) | Thymidine Yield (%) |

|---|---|---|

| H | 15 | 90 |

| 4,5-Dimethoxy | 5 | 95 |

| 4-Methoxy | 10 | 92 |

| 5-Nitro | 20 | 85 |

Data adapted from Bühler, S., Giegrich, H., & Pfleiderer, W. (2000). New Photolabile Protecting Groups of the 2-(2-Nitrophenyl)ethoxycarbonyl- and the 2-(2-Nitrophenyl)ethylsulfonyl-Type for the Oligonucleotide Synthesis. Nucleosides, Nucleotides & Nucleic Acids, 18(6-7), 1405-1407. tandfonline.com

Mechanistic Insights into Photodeprotection Strategies

The photodeprotection of 2-nitrophenyl-based protecting groups proceeds through a well-studied intramolecular redox reaction. uni-konstanz.de Upon absorption of a photon, the nitro group is excited to a triplet state. researchgate.net This excited state then abstracts a hydrogen atom from the benzylic carbon (the carbon attached to the phenyl ring and the protected group). nbn-resolving.orguni-konstanz.de

This intramolecular hydrogen abstraction leads to the formation of a transient species known as an aci-nitro intermediate, which has a characteristic absorption maximum around 400 nm. nbn-resolving.orguni-konstanz.de The subsequent fate of this intermediate determines the efficiency of the deprotection.

Two competing reaction pathways exist for the aci-nitro intermediate: nbn-resolving.orguni-konstanz.de

Productive Pathway (β-elimination): The aci-nitro anion can undergo a β-elimination reaction, which leads to the release of the protected molecule and the formation of a 2-nitrostyrene derivative. researchgate.net This pathway is favored under conditions where the deprotonation of the aci-nitro intermediate is efficient. researchgate.net

Non-productive Pathway: The undissociated aci-nitro compound can rearrange to form a nitrosobenzene (B162901) derivative, which does not release the caged compound. nbn-resolving.orguni-konstanz.de

The ratio between these two pathways, and thus the quantum yield of photodeprotection, can be influenced by factors such as the solvent, pH, and the presence of substituents on the nitrophenyl ring. researchgate.netuni-konstanz.de For example, in the case of 2-(2-nitrophenyl)ethyl-caged compounds, the yield of the β-elimination product is complementary to the yield of the nitroso product, and this can be controlled by varying the water content in a MeCN/H₂O solvent mixture. researchgate.net

Further mechanistic studies have revealed that for the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, in addition to the primary β-elimination pathway, a secondary deprotection pathway can occur through a nitroso benzylalcohol intermediate. nih.gov

Role in the Production of Agrochemicals and Dyes

While the primary application of this compound in advanced organic synthesis is as a precursor for photolabile protecting groups, its structural motif, the nitrophenyl group, is a common feature in various agrochemicals and dyes. chemimpex.comgovinfo.gov

Nitrophenyl derivatives are utilized in the synthesis of herbicides and pesticides. marketresearchfuture.com The nitro group, being a strong electron-withdrawing group, can impart specific biological activities to the molecule. For instance, certain nitrophenyl compounds have been shown to inhibit weed growth, suggesting their potential as herbicides. Para-nitrophenol, a related compound, is a key intermediate in the production of various agrochemicals, enhancing the efficacy of pesticides and herbicides. marketresearchfuture.com

In the dye industry, nitrophenyl compounds are used as intermediates in the synthesis of a wide range of dyes. govinfo.govsolubilityofthings.comnbinno.com The nitro group can act as a chromophore or be converted into an amino group, which is a common auxochrome in many dye structures. For example, 2-nitrophenol (B165410) is used to produce dyes and paint colorings. govinfo.gov The reduction of the nitro group in a derivative of this compound is a key step in the synthesis of 1-(2,5-diaminophenyl)ethanol, a compound used in oxidative hair dyeing formulations. googleapis.com

Analytical Methodologies for 1 2 Nitrophenyl Ethanol and Its Derivatives

Utilization as a Chemical Standard in Quantitative Analytical Chemistry